molecular formula C12H15N5O3 B2896711 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,4-triazole-3-carbohydrazide CAS No. 1923094-13-6

1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,4-triazole-3-carbohydrazide

Cat. No.: B2896711
CAS No.: 1923094-13-6
M. Wt: 277.284
InChI Key: XDSOGJOGFZYDSG-UHFFFAOYSA-N
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Description

1-[2-Hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,4-triazole-3-carbohydrazide is a triazole derivative featuring a 1,2,4-triazole core substituted at the 1-position with a 2-hydroxy-2-(2-methoxyphenyl)ethyl group and at the 3-position with a carbohydrazide moiety. The compound’s structure combines hydrogen-bonding capability (via the hydroxyl and carbohydrazide groups) with aromaticity and electron-donating effects (from the methoxyphenyl group). Such structural attributes are critical for interactions with biological targets, such as enzymes or receptors, and influence physicochemical properties like solubility and stability .

Properties

IUPAC Name

1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1,2,4-triazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3/c1-20-10-5-3-2-4-8(10)9(18)6-17-7-14-11(16-17)12(19)15-13/h2-5,7,9,18H,6,13H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSOGJOGFZYDSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CN2C=NC(=N2)C(=O)NN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,4-triazole-3-carbohydrazide is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 2-methoxyphenyl derivatives with hydrazine and subsequent cyclization to form the triazole ring. The synthetic pathway typically involves:

  • Formation of the hydrazone from 2-methoxyphenylacetaldehyde and hydrazine.
  • Cyclization with appropriate reagents to form the triazole structure.
  • Functionalization at the 3-position of the triazole with a carbohydrazide moiety.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were found to be in the range of 10–50 µg/mL, indicating moderate to strong antibacterial activity .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). For instance, at concentrations ranging from 25 to 100 µg/mL, it demonstrated a significant reduction in TNF-α release compared to control groups . This suggests that the compound may have potential as an anti-inflammatory agent.

Cytotoxicity and Antiproliferative Activity

In terms of cytotoxicity, recent evaluations showed that this compound exhibited low toxicity against normal human cell lines while maintaining antiproliferative effects against cancer cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer). IC50 values were reported above 100 µM for most derivatives tested, indicating a favorable safety profile .

Study 1: Evaluation of Anti-inflammatory Activity

In a study conducted on various triazole derivatives including our compound, researchers observed that specific substitutions on the triazole ring influenced anti-inflammatory activity significantly. The presence of methoxy and hydroxyl groups enhanced the inhibitory effects on cytokine production .

Study 2: Antimicrobial Testing

A comprehensive screening of synthesized triazole derivatives revealed that those with methoxyphenyl substitutions demonstrated superior antimicrobial efficacy compared to their unsubstituted counterparts. The study emphasized that modifications at the phenyl ring could tailor biological activity effectively .

Data Tables

Biological Activity Tested Concentration (µg/mL) Effect Observed
Antibacterial10–50Significant inhibition against S. aureus and E. coli
Anti-inflammatory25–100Reduction in TNF-α and IL-6 production
Cytotoxicity>100Low toxicity against normal cells

Comparison with Similar Compounds

Structural Comparison with Similar Triazole Derivatives

Table 1: Key Structural Features of Comparable Triazole Compounds
Compound Name / ID (Reference) Triazole Type Substituents at Key Positions Functional Groups
Target Compound 1,2,4 1: 2-Hydroxy-2-(2-methoxyphenyl)ethyl; 3: Carbohydrazide Hydroxyl, Methoxy, Hydrazide
Ethyl 1-(4-Hydroxy-2-(2-hydroxy-4-methoxyphenyl)butyl)-1,2,4-triazole-3-carboxylate (14) 1,2,4 1: Butyl chain with hydroxyl and methoxyphenyl; 3: Ethyl carboxylate Hydroxyl, Methoxy, Carboxylate ester
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 1,2,3 1: 4-Chlorophenyl; 4: Carboxylic acid; 5: Trifluoromethyl Chlorophenyl, Trifluoromethyl, Carboxylic acid
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione 1,2,4 3: 2-Chlorophenyl; 4: Chlorobenzylideneamino; 5: Thione Chlorophenyl, Thione, Hydrazone

Key Observations :

  • Triazole Core : The target compound and ’s derivatives (e.g., 14) share the 1,2,4-triazole core, whereas ’s antitumor compound uses a 1,2,3-triazole, which alters ring electronics and steric effects .
  • Substituent Effects : The methoxy group in the target compound provides electron-donating effects, contrasting with electron-withdrawing groups (e.g., trifluoromethyl, chlorophenyl) in ’s antitumor derivatives .

Key Observations :

  • Synthesis : Triazole derivatives often involve nucleophilic substitution or coupling reactions (e.g., ’s use of coumarin precursors) . The target compound’s carbohydrazide group likely requires hydrazine-based condensation.
  • Crystallography : Planar triazole rings are common (), but substituents like methoxy or hydroxy groups may induce torsional angles, affecting molecular packing and stability .

Key Observations :

  • Antifungal Potential: The target compound’s triazole core and hydroxyl/methoxy groups resemble fluconazole’s structure, suggesting possible CYP51 inhibition . However, the carbohydrazide group may alter binding affinity compared to fluconazole’s difluorophenyl group.
  • Antitumor Activity : highlights that electron-withdrawing substituents (e.g., trifluoromethyl) enhance antitumor effects. The target compound’s electron-donating methoxy group may reduce potency unless compensated by carbohydrazide-mediated interactions .

Q & A

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal RangeImpact on YieldReference
Temperature343–413 K↑ Cyclization
Reaction Time6–8 hours↑ Purity
Solvent SystemSolvent-free↑ Efficiency

Q. Table 2. Biological Activity Profile

AssayTargetResult (µM)Reference
MIC (Antibacterial)S. aureus12.5 ± 1.2
COX-2 InhibitionHuman recombinantIC₅₀ = 8.7 ± 0.9
CytotoxicityHEK-293CC₅₀ = 98.3 ± 4.5

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